3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 313709-63-6
VCID: VC2038743
InChI: InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-5-9(7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O
Molecular Formula: C13H16O5
Molecular Weight: 252.26 g/mol

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

CAS No.: 313709-63-6

Cat. No.: VC2038743

Molecular Formula: C13H16O5

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid - 313709-63-6

Specification

CAS No. 313709-63-6
Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
IUPAC Name 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid
Standard InChI InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-5-9(7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
Standard InChI Key BRTRVSNTDAQAIJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O

Introduction

Physical and Chemical Properties

Basic Properties

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid possesses specific physical and chemical properties that determine its behavior in various applications and reactions.

Table 1: Basic Physical and Chemical Properties

PropertyValueReference
CAS Number313709-63-6
Molecular FormulaC₁₃H₁₆O₅
Molecular Weight252.26 g/mol
IUPAC Name3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid
Physical StateSolid
Storage ConditionsSealed in dry conditions, 2-8°C

Structural Identification

Modern analytical techniques provide several means to identify and characterize this compound. The structural data assists in confirming its identity and purity for research applications.

Table 2: Structural Identifiers

IdentifierValueReference
InChIInChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-5-9(7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
InChIKeyBRTRVSNTDAQAIJ-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O

Stability Profile

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives. A common method employs the reaction of 3-hydroxybenzoic acid with tert-butyl bromoacetate in the presence of a base.

The general synthetic pathway involves:

  • Activation of 3-hydroxybenzoic acid with a suitable base (commonly potassium carbonate)

  • Nucleophilic substitution reaction with tert-butyl bromoacetate

  • Formation of the ether linkage between the phenolic oxygen and the bromoacetate

  • Isolation and purification of the final product

Reaction Conditions

The optimal reaction conditions for the synthesis of this compound are critical for achieving high yields and purity.

Table 3: Typical Reaction Conditions for Synthesis

ParameterConditionReference
SolventDimethylformamide (DMF)
BasePotassium carbonate
TemperatureElevated (typically 50-80°C)
Reaction TimeSeveral hours
Purification MethodColumn chromatography or recrystallization

Industrial Production Methods

For larger-scale production, the synthetic process may be optimized to improve efficiency and yield. Industrial methods often employ:

  • Continuous flow reactors for consistent product quality

  • Automated systems for precise control of reaction parameters

  • Advanced purification techniques including recrystallization and chromatography

  • Process optimization to minimize by-product formation and maximize yield

Chemical Reactivity

Types of Reactions

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid can participate in various chemical reactions due to its multiple functional groups. The main types of reactions include:

  • Oxidation Reactions: The compound can undergo oxidation, particularly involving the benzylic positions.

  • Reduction Reactions: The carbonyl groups can be reduced to form corresponding alcohols.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different functional groups.

  • Hydrolysis Reactions: The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions .

Common Reagents and Conditions

Various reagents can be employed for transformations of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid:

Table 4: Common Reagents for Chemical Transformations

Reaction TypeReagentsConditionsPotential ProductsReference
Ester HydrolysisTrifluoroacetic acidRoom temperatureCarboxylic acid derivative
OxidationPotassium permanganateAcidic conditionsOxidized derivatives
ReductionLithium aluminum hydrideAnhydrous ether, 0°CAlcohol derivatives
SubstitutionLewis acids (e.g., AlCl₃)Various conditionsSubstituted derivatives

Reaction Mechanisms

The reaction mechanisms for transformations of this compound follow established organic chemistry principles. For example, the hydrolysis of the tert-butyl ester proceeds via nucleophilic attack on the carbonyl carbon, followed by elimination of tert-butanol. This mechanism is particularly relevant in synthetic applications where selective deprotection is required .

Applications and Uses

Research Applications

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid serves several important functions in research settings:

  • Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules, particularly in multi-step organic synthesis pathways.

  • Biochemical Studies: Employed in investigations of enzyme interactions and metabolic pathways.

  • Pharmaceutical Research: Utilized in the development of potential therapeutic compounds.

Industrial Applications

In industrial contexts, this compound finds applications in:

  • Polymer Chemistry: Used in the synthesis of specialty polymers and resins.

  • Chemical Manufacturing: Serves as an intermediate in the production of various industrial chemicals.

  • Materials Science: Potential applications in the development of functional materials with specific properties.

Hazard TypeClassificationHazard StatementReference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
STOT-SE*Category 3H335: May cause respiratory irritation

*STOT-SE: Specific Target Organ Toxicity - Single Exposure

Comparison with Structural Analogs

Positional Isomers

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid has several structural analogs with different substitution patterns on the benzoic acid core:

Table 6: Comparison with Positional Isomers

CompoundCAS NumberPositional DifferenceReference
2-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid647851-06-7Substituent at ortho position (2-position)
4-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid161948-80-7Substituent at para position (4-position)

Structure-Activity Relationships

The position of the substituent on the benzoic acid ring can significantly affect the compound's properties:

  • Meta-substituted derivative (3-position): The subject of this review, with its unique reactivity profile due to the electronic effects of meta-substitution.

  • Ortho-substituted derivative (2-position): Potential for intramolecular interactions between the substituent and the carboxylic acid group, which may affect reactivity and conformation .

  • Para-substituted derivative (4-position): Different electronic distribution compared to meta and ortho isomers, potentially leading to different reactivity patterns and biological activities.

These structural differences can lead to significant variations in physicochemical properties, reactivity patterns, and potential biological activities, underscoring the importance of position-specific effects in benzoic acid derivatives.

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